
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one is an organic compound with a unique structure that includes a hydroxyl group and a ketone group on a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Hydroxy-6,6-dimethylheptan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of 4-hydroxy-2-butanone with 3,3-dimethylbutanal, followed by a reduction step to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts is also explored to achieve high enantioselectivity and reduce environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone, resulting in 4,6,6-trimethylheptane-2,4-dione.
Reduction: The ketone group can be reduced to form a secondary alcohol, yielding (4R)-4-hydroxy-6,6-dimethylheptan-2-ol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
- Oxidation yields 4,6,6-trimethylheptane-2,4-dione.
- Reduction yields (4R)-4-hydroxy-6,6-dimethylheptan-2-ol.
- Substitution reactions produce various ethers or esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which (4R)-4-Hydroxy-6,6-dimethylheptan-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with oxidoreductases and other enzymes involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(4S)-4-Hydroxy-6,6-dimethylheptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
4-Hydroxy-2-heptanone: A structurally similar compound with a different substitution pattern.
6,6-Dimethylheptan-2-one: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
Uniqueness: (4R)-4-Hydroxy-6,6-dimethylheptan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it valuable in asymmetric synthesis and as a probe in studying enzyme selectivity and mechanism.
Eigenschaften
CAS-Nummer |
637744-08-2 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-6,6-dimethylheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-7(10)5-8(11)6-9(2,3)4/h8,11H,5-6H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
NLPZIGGCFDZDQT-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)C[C@@H](CC(C)(C)C)O |
Kanonische SMILES |
CC(=O)CC(CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


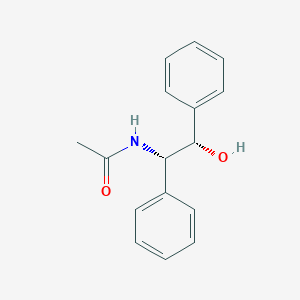
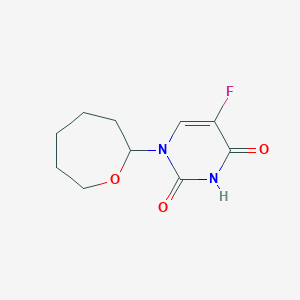
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

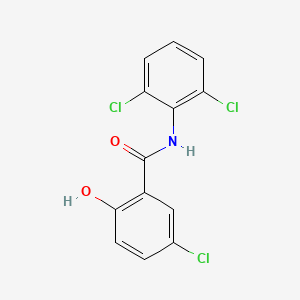
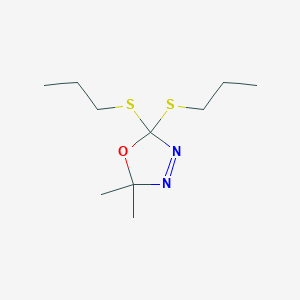
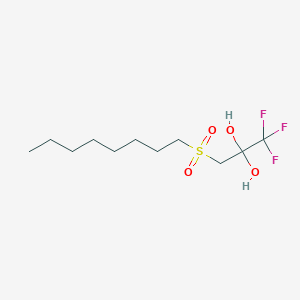
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
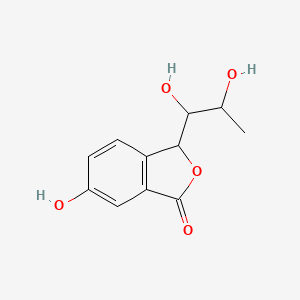
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
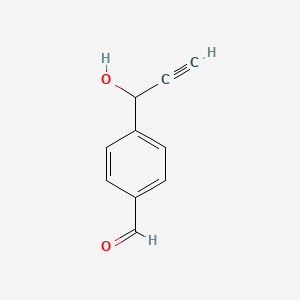

![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
